1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate
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Overview
Description
1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C19H22N2O6 and a molecular weight of 374.39 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 1,3-dioxoisoindolin-2-yl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to be precursors to biologically active natural products like indiacen a and indiacen b . These natural products have been associated with various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemical Pathways
Given the potential biological activities associated with similar compounds , it can be inferred that the compound may interact with pathways related to inflammation, pain perception, cancer progression, and other physiological processes.
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may have effects at the molecular and cellular levels that contribute to its potential therapeutic effects.
Preparation Methods
The synthesis of 1-(tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate involves several steps. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction typically requires heating and can be performed under solventless conditions or in the presence of a suitable solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Chemical Reactions Analysis
1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as complex metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Ester hydrolysis can be performed to cleave the ester bonds, yielding carboxylic acids and alcohols.
Scientific Research Applications
1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate has several scientific research applications:
Biology: The compound is utilized in the study of biological pathways and molecular interactions due to its structural properties.
Industry: The compound is employed in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate can be compared with similar compounds such as:
tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate: This compound shares a similar structure but differs in the substitution pattern on the piperidine ring.
tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound features a thalidomide analogue and is used as a PROTAC linker.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and 1,3-dioxoisoindolin-2-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-8-12(9-11-20)17(24)27-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJUMUSTXGUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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